Subecholine

Vue d'ensemble

Description

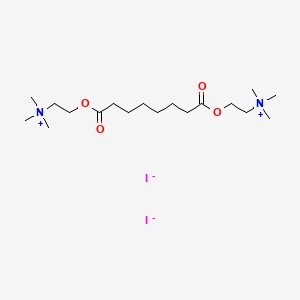

Subecholine is a dicholinic ester of suberic acid and cholinergic agent.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Neuromuscular Blockade

Subecholine is often used in studies related to neuromuscular transmission. It acts as a competitive antagonist at nicotinic acetylcholine receptors, which are crucial for muscle contraction. Research indicates that this compound can effectively block neuromuscular transmission, making it useful in developing anesthetics and muscle relaxants for surgical procedures .

1.2 Protective Effects on Embryos

Studies have demonstrated that this compound exhibits protective effects on early embryos, particularly in sea urchins. In experimental setups, it was shown to protect embryos from lethal doses of ionomycin and other agents by acting on nicotinic receptors. This suggests potential applications in developmental biology and toxicology, where understanding receptor interactions is critical .

Toxicological Studies

2.1 Impact on Ion Channel Function

Research has highlighted the role of this compound in modulating ion channel activity within cells. By acting on nicotinic acetylcholine receptors, it influences calcium signaling pathways, which are vital for various cellular functions. This modulation can be significant in understanding toxicological impacts of environmental toxins and drugs .

2.2 Experimental Models for Neurotoxicity

This compound serves as a tool for modeling neurotoxic effects in laboratory settings. Its ability to mimic or block the action of acetylcholine allows researchers to study the pathways involved in neurotoxicity and the protective mechanisms that may be activated in response to toxic agents .

Case Studies

Mechanistic Insights

4.1 Interaction with Nicotinic Receptors

This compound’s dual role as an antagonist and agonist at different concentrations highlights its complex interaction with nicotinic acetylcholine receptors. At lower concentrations, it may act as an agonist stimulating receptor activity, while at higher concentrations, it inhibits receptor function . This property is particularly useful for dissecting receptor-mediated pathways in both pharmacological and toxicological contexts.

4.2 Calcium Signaling Modulation

The compound's influence on calcium signaling through nicotinic receptors is crucial for understanding its broader implications in cell signaling and neurobiology. Research indicates that this compound can alter calcium influx in response to various stimuli, which may have implications for neuronal excitability and synaptic transmission .

Propriétés

Numéro CAS |

3810-71-7 |

|---|---|

Formule moléculaire |

C18H38I2N2O4 |

Poids moléculaire |

600.3 g/mol |

Nom IUPAC |

trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium;diiodide |

InChI |

InChI=1S/C18H38N2O4.2HI/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |

Clé InChI |

NLKOQMGXIGBXQR-UHFFFAOYSA-L |

SMILES |

C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-] |

SMILES isomérique |

C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-] |

SMILES canonique |

C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

is-(2-trimethylaminoethyl)suberate diiodide corconium subecholine suberyldicholine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.